N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(piperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
CAS No.: 1421482-94-1
Cat. No.: VC11884435
Molecular Formula: C15H19N5O2S
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421482-94-1 |
|---|---|
| Molecular Formula | C15H19N5O2S |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-2-(3-piperidin-1-ylpyrazin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C15H19N5O2S/c1-11-9-12(19-22-11)18-13(21)10-23-15-14(16-5-6-17-15)20-7-3-2-4-8-20/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,19,21) |
| Standard InChI Key | HXWVVALNABPZTK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)CSC2=NC=CN=C2N3CCCCC3 |
| Canonical SMILES | CC1=CC(=NO1)NC(=O)CSC2=NC=CN=C2N3CCCCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₅H₁₉N₅O₂S) features three distinct pharmacophores:
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5-Methyl-1,2-oxazole: A five-membered heterocycle with a methyl group at position 5, contributing to hydrophobic interactions and metabolic stability.
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Piperidine-Pyrazine Core: A pyrazine ring substituted at position 3 with a piperidine group, enabling hydrogen bonding and cation-π interactions.
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Sulfanyl-Acetamide Bridge: A thioether-linked acetamide group that enhances solubility and serves as a flexible spacer between aromatic systems .
The spatial arrangement of these groups is critical for molecular recognition, as evidenced by its InChIKey HXWVVALNABPZTK-UHFFFAOYSA-N, which encodes stereochemical and connectivity data.
Physicochemical Profile
Table 1 summarizes key properties derived from experimental and computational analyses:
The compound’s moderate lipophilicity (LogP ~2.1) suggests balanced membrane permeability and aqueous solubility, aligning with Lipinski’s rule of five for drug-likeness. Its polar surface area exceeds 100 Ų, indicating potential challenges in blood-brain barrier penetration but suitability for peripheral targets.
Synthesis and Manufacturing
Reaction Pathways
While detailed synthetic protocols remain proprietary, available data suggest a multi-step strategy involving:
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Pyrazine Functionalization: Introduction of the piperidine group via nucleophilic aromatic substitution at position 3 of 2-chloropyrazine.
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Thioether Formation: Coupling of the pyrazine intermediate with mercaptoacetamide derivatives under basic conditions .
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Oxazole Ring Construction: Cyclocondensation of methyl-substituted nitrile oxides with β-ketoacetamide precursors to form the 1,2-oxazole moiety.
Critical challenges include minimizing side reactions during thioether formation and ensuring regioselectivity in pyrazine substitution. Purification typically employs column chromatography or recrystallization, with yields optimized to ~40–60% in pilot-scale syntheses.
Pharmacological Profiling
In Silico ADMET Predictions
Computational models using SwissADME and ADMETLab 2.0 yield the following projections:
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Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s)
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the piperidine ring
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Toxicity: Low Ames test mutagenicity risk (Prediction Score = 0.23)
These predictions require experimental validation but guide initial toxicity screening priorities.
Challenges and Future Directions
Solubility Optimization
Despite favorable LogP values, the compound’s aqueous solubility remains suboptimal (<50 µg/mL at pH 7.4). Salt formation (e.g., hydrochloride) or prodrug strategies targeting the acetamide group could enhance bioavailability.
Selectivity Concerns
Off-target effects against related kinases (e.g., PIM-1, AKT) must be addressed through structural refinements. Introducing electron-withdrawing groups at the pyrazine C-5 position may improve selectivity by sterically blocking non-target binding pockets .
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